5-Bromo-2-ethoxy-4-methylbenzoic acid
Description
5-Bromo-2-ethoxy-4-methylbenzoic acid (CAS: 90326-61-7; Molecular Formula: C₁₀H₁₁BrO₃; Molecular Weight: 259.11 g/mol) is a substituted benzoic acid derivative featuring a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 4 of the benzene ring . This compound is utilized in synthetic organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its structural motifs—halogen, alkoxy, and alkyl substituents—impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.1 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-4-6(2)8(11)5-7(9)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
YIYGDNHLZVDYIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Ethoxy vs. Methoxy Groups
A critical structural distinction lies in the alkoxy substituent at position 2. Replacing the ethoxy group with methoxy (5-bromo-2-methoxy-4-methylbenzoic acid, CAS: 90326-61-7) reduces steric bulk and slightly lowers molecular weight (253.10 g/mol vs. 259.11 g/mol). This substitution alters solubility and reactivity; methoxy derivatives generally exhibit higher polarity, enhancing aqueous solubility, while ethoxy groups may improve lipophilicity for membrane penetration in biological systems .
Halogen Substituent Position and Identity
- 5-Bromo-4-chloro-2-methoxybenzoic acid : Substituting the methyl group at position 4 with chlorine introduces electronegativity, increasing acidity (pKa ~2.8 vs. ~3.5 for methyl-substituted analogs). This compound’s synthesis involves bromination of 4-chlorosalicylic acid, yielding a 9:1 product-to-debrominated byproduct ratio .
- 5-Bromo-2,3-dimethylbenzoic acid (CAS: 5613-27-4): Dual methyl groups at positions 2 and 3 create steric hindrance, reducing reactivity in esterification or coupling reactions compared to mono-methyl derivatives .
Ester Derivatives
Esterification of the carboxylic acid group modifies physicochemical properties:
Amino-Substituted Analogs
2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9) introduces an amino group at position 2, significantly altering electronic properties. The amino group participates in hydrogen bonding and conjugation, increasing UV absorption (λmax ~280 nm) and enhancing metal-chelating capacity .
Bulky Substituents
5-Bromo-4-tert-butyl-2-methoxybenzoic acid incorporates a tert-butyl group at position 4, drastically increasing steric bulk. This reduces solubility in polar solvents but improves thermal stability (decomposition temperature >200°C) .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-2-ethoxy-4-methylbenzoic acid | 90326-61-7 | C₁₀H₁₁BrO₃ | 259.11 | Br (C5), OEt (C2), Me (C4) |
| 5-Bromo-2-methoxy-4-methylbenzoic acid | 90326-61-7 | C₉H₉BrO₃ | 253.10 | Br (C5), OMe (C2), Me (C4) |
| 5-Bromo-4-chloro-2-methoxybenzoic acid | - | C₈H₆BrClO₃ | 265.49 | Br (C5), Cl (C4), OMe (C2) |
| Methyl ester derivative | 39503-58-7 | C₁₁H₁₃BrO₃ | 273.13 | COOMe (C1) |
| Ethyl ester derivative | 474554-06-8 | C₁₂H₁₅BrO₃ | 287.16 | COOEt (C1) |
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